molecular formula C24H23ClN4O4 B15035981 4-(2-Chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 361194-66-3

4-(2-Chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B15035981
CAS No.: 361194-66-3
M. Wt: 466.9 g/mol
InChI Key: JWTQYJNQCKWXNA-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with the molecular formula C 24 H 23 ClN 4 O 4 and an average molecular mass of 466.922 Da . This structurally intricate molecule features a hexahydroquinoline core, a 2-chloro-5-nitrophenyl substituent, and a carboxamide group linked to a pyridin-2-yl amine, making it a promising scaffold for various research applications . Compounds within this structural class are frequently investigated in medicinal chemistry and drug discovery for their potential bioactivity, particularly as their core structures are known to be of significant interest . The synthesis of such polyhydroquinoline derivatives is often achieved via multicomponent reactions, which are efficient methods for building complex molecular architectures . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

CAS No.

361194-66-3

Molecular Formula

C24H23ClN4O4

Molecular Weight

466.9 g/mol

IUPAC Name

4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C24H23ClN4O4/c1-13-20(23(31)28-19-6-4-5-9-26-19)21(15-10-14(29(32)33)7-8-16(15)25)22-17(27-13)11-24(2,3)12-18(22)30/h4-10,21,27H,11-12H2,1-3H3,(H,26,28,31)

InChI Key

JWTQYJNQCKWXNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chloro-5-nitrobenzaldehyde with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(2-Chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels .

Comparison with Similar Compounds

Structural Variations in Key Analogues

The following compounds (Table 1) share the hexahydroquinoline-carboxamide scaffold but differ in substituents, impacting physicochemical and biological properties:

Compound ID Substituent at Position 4 Pyridyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target 2-Chloro-5-nitrophenyl Pyridin-2-yl C25H24ClN4O4 ~504.95* Nitro group enhances reactivity and polarity.
A 5-(3-Chlorophenyl)furan-2-yl 5-Methyl-pyridin-2-yl C30H28ClN3O3 514.02 Furan linker increases rigidity.
B 3-Chlorophenyl 4-Methyl-pyridin-2-yl C25H26ClN3O2 435.95 Lacks nitro group; lower molecular weight.
C 4-Hydroxy-3-methoxyphenyl Pyridin-2-yl C25H27N3O4 445.50 Methoxy and hydroxy groups improve solubility.
D 2,5-Dimethylthiophen-3-yl 2-Methyl-5-nitrophenyl C26H25N5O2S 483.57 Thiophene moiety alters electronic properties.

Physicochemical Properties

  • Molecular Weight and Polarity: The nitro group in the target compound increases its molecular weight (~504.95 g/mol) compared to analogues lacking nitro substituents (e.g., Compound B: 435.95 g/mol).
  • Melting Points : While direct data for the target compound is unavailable, nitro-substituted analogues in exhibit high melting points (268–287°C), suggesting similar thermal stability for the target .
  • Synthetic Yields : reports yields of 67–81% for nitro-substituted pyridine derivatives, implying feasible synthesis for the target compound under optimized conditions .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : The 2-chloro-5-nitrophenyl group in the target compound introduces stronger electron withdrawal than the 3-chlorophenyl (Compound B) or methoxy groups (Compound C). This may enhance electrophilic reactivity or binding to electron-rich biological targets .
  • Pyridyl Substituents: The unsubstituted pyridin-2-yl group in the target compound contrasts with methyl-substituted pyridines in analogues (e.g., 4-methyl in Compound B).

Implications for Research and Development

Structural Analysis Techniques

  • Crystallography: Tools like SHELXL and OLEX2 (–7) are essential for resolving the conformational flexibility of the hexahydroquinoline core and substituent orientations .
  • Hydrogen-Bonding Networks : highlights the importance of graph-set analysis for understanding supramolecular interactions in crystals, relevant for optimizing solid-state formulations .

Biological Activity

The compound 4-(2-Chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule belonging to the class of hexahydroquinolines. Its structure features a quinoline core with various substituents that enhance its biological activity. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H23ClN4O4C_{24}H_{23}ClN_{4}O_{4}. The presence of a chloro and nitro group on the phenyl ring contributes significantly to its reactivity and potential biological applications. The compound can be synthesized through various organic reactions, including the Hantzsch synthesis method, which facilitates the formation of polyhydroquinoline derivatives.

Biological Activities

Research indicates that compounds within this class exhibit a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of hexahydroquinolines can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain analogues have demonstrated minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Staphylococcus aureus and Listeria monocytogenes .
  • Calcium Modulation : The compound has potential calcium modulatory properties due to its structural features. This activity may be linked to its ability to influence cellular signaling pathways involved in various physiological processes .

The specific biological effects of this compound depend on its interactions with various molecular targets. The chloro and nitro substituents are believed to enhance its reactivity with biological macromolecules. Research highlights that these interactions are crucial for elucidating its potential therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

  • Cytotoxicity Studies : A study reported that analogues of hexahydroquinolines exhibited significant cytotoxicity against multiple cancer cell lines with varying mechanisms of action .
  • Antimicrobial Efficacy : Research on related compounds indicated strong antimicrobial properties against a spectrum of pathogens, showcasing their potential for development into therapeutic agents .
  • Calcium Channel Interaction : Investigations into the calcium modulatory effects suggested that these compounds could influence calcium-dependent signaling pathways, which are vital in many cellular processes .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to structurally similar compounds.

Compound NameActivity TypeIC50/MIC ValuesReferences
Compound AAnticancer~10 µM (HeLa cells)
Compound BAntimicrobial16 µg/mL (S. aureus)
Compound CCalcium ModulationNot specified

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